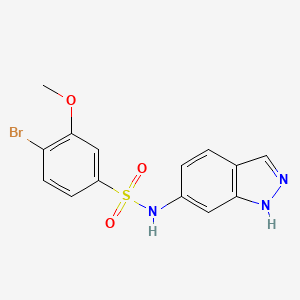
2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C9H8F4O. It has a molecular weight of 208.16 . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol” can be represented by the SMILES stringOCc1cccc(c1F)C(F)(F)F . This indicates that the molecule contains a benzyl alcohol group with fluorine and trifluoromethyl substituents . Physical And Chemical Properties Analysis
“2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol” is a solid at room temperature . It has a molecular weight of 208.16 , a refractive index of 1.451 , and a density of 1.38 g/mL at 25 °C .Applications De Recherche Scientifique
Chemical Synthesis
“2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol” is often used in chemical synthesis. Its unique structure makes it a valuable component in the creation of various chemical compounds .
Electrospray Ionization Mass Spectroscopy
This compound has been found to enhance the charging of myoglobin noncovalent complex during electrospray ionization mass spectroscopy . This suggests its potential use in analytical chemistry, particularly in the analysis of protein structures.
Preparation of 6-Substituted Purines
A similar compound, “3-(Trifluoromethyl)benzylamine”, has been used in the preparation of 6-substituted purines . Given the structural similarities, “2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol” may also have potential applications in this area.
Conversion into Trifluoromethyl Alkyl Ethers
There is a procedure that allows the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers . Although the procedure is more applicable to primary alcohols, it’s possible that “2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol” could be used in a similar manner.
Propriétés
IUPAC Name |
[2-fluoro-3-methyl-5-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-5-2-7(9(11,12)13)3-6(4-14)8(5)10/h2-3,14H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQMIHUQHIQFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2706746.png)
![6-[[(4-Fluorophenyl)methyl-prop-2-ynylamino]methyl]-3,4-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B2706748.png)
![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2706749.png)
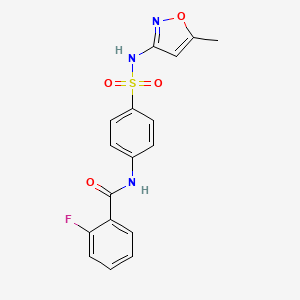
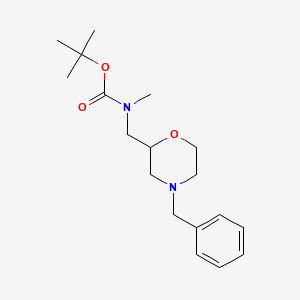
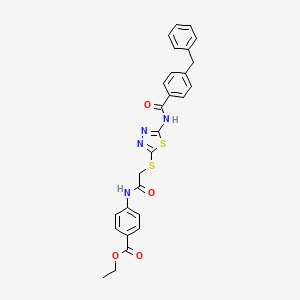
![3-Methoxy-N-methyl-N-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2706755.png)
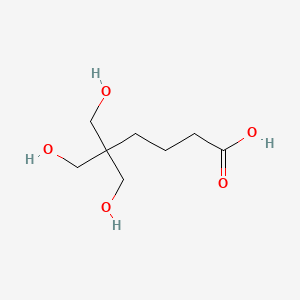
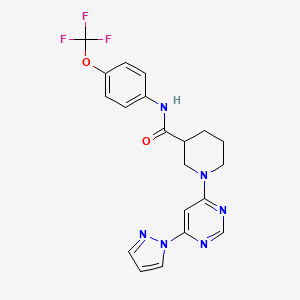
![diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2706761.png)
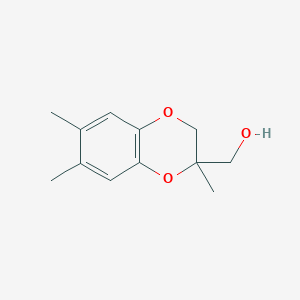
![2-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2706764.png)
![5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one](/img/structure/B2706765.png)
